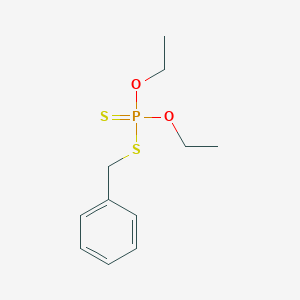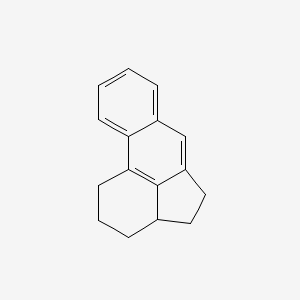
1,2,3,3A,4,5-Hexahydroacephenanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,3A,4,5-Hexahydroacephenanthrylene is a polycyclic hydrocarbon with a unique structure that includes a partially hydrogenated phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene can be synthesized through several methods. One common approach involves the hydrogenation of acenaphthylene under high pressure and temperature conditions. Catalysts such as palladium on carbon or platinum oxide are often used to facilitate the hydrogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. The process requires precise control of temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,3A,4,5-Hexahydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,3A,4,5-Hexahydroacephenanthrylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1,2,3,3A,4,5-Hexahydroacephenanthrylene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with enzymes or receptors, although detailed mechanisms are still under investigation.
Comparación Con Compuestos Similares
Acenaphthylene: A precursor to 1,2,3,3A,4,5-Hexahydroacephenanthrylene, with a similar polycyclic structure but lacking hydrogenation.
Phenanthrene: Another polycyclic aromatic hydrocarbon with a similar core structure but fully aromatic.
Tetrahydroacenaphthylene: A partially hydrogenated derivative of acenaphthylene, similar in structure but with different hydrogenation levels.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or less hydrogenated counterparts. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
23069-19-4 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1,2,3,3a,4,5-hexahydroacephenanthrylene |
InChI |
InChI=1S/C16H16/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15(14)16(11)13/h1-2,4,6,10-11H,3,5,7-9H2 |
Clave InChI |
SCNXIVKTWBKBEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC3=CC4=CC=CC=C4C(=C23)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



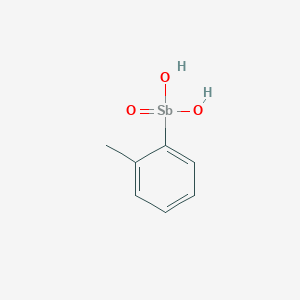
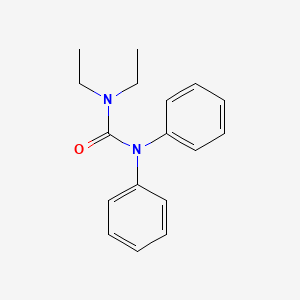
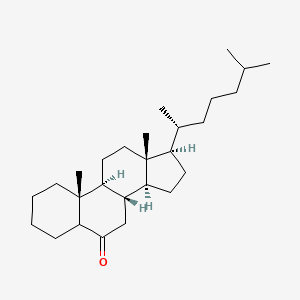
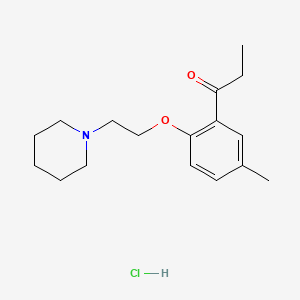
![1-Nitro-2-[(2-phenylcyclopropyl)sulfonyl]benzene](/img/structure/B14718746.png)
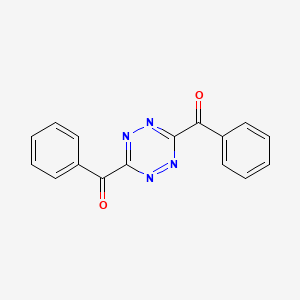
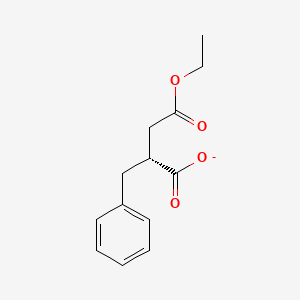
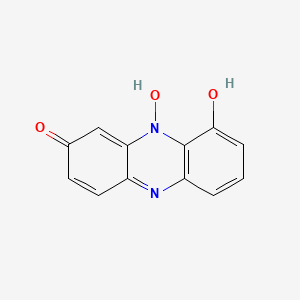
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
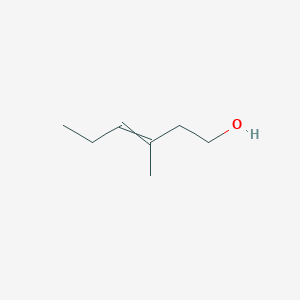

![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
